(E)-3-(4-nitrophenyl)-3-phenylacrylic acid
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Overview
Description
(E)-3-(4-nitrophenyl)-3-phenylacrylic acid is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-nitrophenyl)-3-phenylacrylic acid typically involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-nitrophenyl)-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(4-nitrophenyl)-3-phenylacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-nitrophenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of cellular processes and pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-nitrophenyl)acrylate: Similar structure but with an ethyl ester group instead of the carboxylic acid group.
(E)-3-(4-Methoxyphenyl)-3-phenylacrylic acid: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(E)-3-(4-nitrophenyl)-3-phenylacrylic acid is unique due to the presence of both a nitrophenyl group and a phenyl group attached to an acrylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)10-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10+ |
InChI Key |
LDKNEGCCRUVKMM-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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